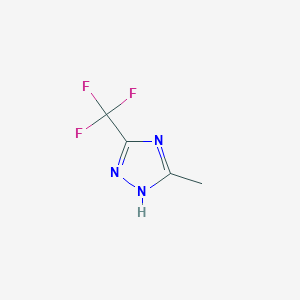

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

説明

The compound "5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of applications in medicinal chemistry and materials science. The trifluoromethyl group attached to the triazole ring is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate biological activity and increase metabolic stability.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted triazoles, such as 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, can be achieved through various methods. One approach involves the regioselective 1,3-dipolar cycloaddition reactions, which are facilitated by the presence of a trifluoromethyl group that can direct the cyclization process, as described in the synthesis of 5-trifluoromethyl-1,2,3-triazoles . Another method includes the treatment of trialkylphosphites with chloromethyl-triazoles, which can lead to the formation of dialkoxyphosphonylmethyl-triazoles . Additionally, the use of amino-triazoles in reactions with acrylonitrile derivatives and dicarbonyl compounds can yield poly-substituted triazolo-pyrimidine and triazolo-triazine derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using X-ray diffraction, revealing dihedral angles and hydrogen bonding interactions that stabilize the crystal structure . Similarly, the structure of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole was confirmed by single-crystal X-ray structuring .

Chemical Reactions Analysis

The chemical reactivity of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole can be inferred from studies on similar triazole compounds. For example, the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with various reagents leads to the formation of triazolo-pyrimidine and triazolo-triazine derivatives, showcasing the versatility of triazole chemistry . The regioselective synthesis of 1,2,3-triazoles demonstrates the potential for selective functionalization of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly impact the compound's density, thermal stability, and detonation properties, as seen in the study of trinitromethyl-substituted triazoles . The optical properties, such as birefringence and hyperpolarizability, of triazole compounds can also be investigated using computational methods, as demonstrated for 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole .

科学的研究の応用

Synthesis and Derivatives

Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives : 3-Amino-5-trifluoromethyl-1,2,4-triazole is utilized in the synthesis of these derivatives, offering potential for various chemical applications (Zohdi, 1997).

Chemistry of 1,2,4-Triazole-3-Thione Derivatives : These derivatives have significant practical value due to their biological activity and are used in pharmacy, agrochemistry, and photography (Holovko-Kamoshenkova et al., 2020).

Synthesis and Physical-Chemical Properties : Research into the synthesis and properties of 1,2,4-triazole derivatives, including fluorophenyl variants, has been conducted (Bihdan & Parchenko, 2018).

Applications in Material Science

Luminescent Monometallic Cu(I) Triphenylphosphine Complexes : These complexes, derived from methylated 1,2,4-triazole ligands, exhibit luminescence properties modulable by structural changes (Chen et al., 2016).

Dye-Sensitized Solar Cells : A thiolate/disulfide electrolyte system, incorporating a 1,2,4-triazole derivative, has been formulated for use in solar cells, demonstrating good stability and electrocatalytic activity (Hilmi et al., 2014).

Biomedical Research

Antimicrobial Activity : Certain 1,2,4-triazole derivatives have been synthesized and shown to have antimicrobial properties (Holla et al., 2005).

Anticancer Activity : A 1,2,4-triazole derivative has been characterized for its anticancer activity, with studies focusing on its interaction with the EGFR kinase domain (Kaczor et al., 2013).

Antileishmanial Activity : 4-amino-1,2,4-triazole derivatives have been theoretically analyzed and tested against Leishmania infantum, showing significant antileishmanial activity (Süleymanoğlu et al., 2017).

Corrosion Inhibition

- Copper Corrosion Inhibition : A 1,2,4-triazole derivative has been evaluated as a corrosion inhibitor for copper, demonstrating high efficiency and potential for industrial applications (Chauhan et al., 2019).

Safety And Hazards

The safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

将来の方向性

Trifluoromethylpyridines and their derivatives, which include 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of these compounds will be discovered in the future .

特性

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c1-2-8-3(10-9-2)4(5,6)7/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXAVIBKKKTERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382511 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

CAS RN |

667873-25-8 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。